molecular formula C17H21BrFN3O2 B8482840 Tert-butyl 4-((6-bromo-5-fluoropyridin-2-yl)methyl)-4-cyanopiperidine-1-carboxylate

Tert-butyl 4-((6-bromo-5-fluoropyridin-2-yl)methyl)-4-cyanopiperidine-1-carboxylate

Cat. No.: B8482840
M. Wt: 398.3 g/mol
InChI Key: ULSRJWTVPBDSTH-UHFFFAOYSA-N
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Description

Tert-butyl 4-((6-bromo-5-fluoropyridin-2-yl)methyl)-4-cyanopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H21BrFN3O2 and its molecular weight is 398.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H21BrFN3O2

Molecular Weight

398.3 g/mol

IUPAC Name

tert-butyl 4-[(6-bromo-5-fluoropyridin-2-yl)methyl]-4-cyanopiperidine-1-carboxylate

InChI

InChI=1S/C17H21BrFN3O2/c1-16(2,3)24-15(23)22-8-6-17(11-20,7-9-22)10-12-4-5-13(19)14(18)21-12/h4-5H,6-10H2,1-3H3

InChI Key

ULSRJWTVPBDSTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=NC(=C(C=C2)F)Br)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-Boc-4-cyanopiperidine (5.35 g, 25.4 mmol) was dissolved in 100 mL of tetrahydrofuran. After cooling the resulting mixture to −78° C., a solution of lithium diisopropylamide/tetrahydrofuran complex in cyclohexane (1.5 M, 16.5 mL, 24.8 mmol) was added while keeping the internal temperature at or below −70° C. The resulting reaction mixture was stirred at −78° C. for 20 minutes. To the reaction mixture thus obtained, 10 mL of a solution of 2-bromo-6-(bromomethyl)-3-fluoropyridine in THF (6.28 g, 23.4 mmol) was added while keeping the internal temperature at or below −70° C., followed by stirring at −78° C. for 20 minutes. To this reaction solution, a mixture of hydrochloric acid (5M, 4.95 mL, 24.8 mmol) and 95 mL of a saturated aqueous solution of ammonium chloride was added, followed by stirring at room temperature and then extraction with ethyl acetate. The extract thus obtained was washed with saturated brine and dried over anhydrous sodium sulfate, and then filtered and concentrated. The tarry residue was dissolved in 6 mL of ethyl acetate, and 50 mL of heptane was added dropwise while stirring. Seed crystals were then added, followed by stirring at room temperature for one hour. To the resulting light yellow suspension, 50 mL of heptane was further added dropwise, followed by stirring overnight. The solid thus obtained was collected by filtration and washed with a solution of ethyl acetate in heptane, and then dried under reduced pressure, whereby the titled product was obtained as an off-white solid (7.10 g, 17.8 mmol) (yield 76%). The physical property values are shown below.
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6.28 g
Type
solvent
Reaction Step Three
Quantity
4.95 mL
Type
reactant
Reaction Step Four
[Compound]
Name
saturated aqueous solution
Quantity
95 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
76%

Synthesis routes and methods II

Procedure details

N-Boc-4-cyanopiperidine (5.35 g, 25.4 mmol) was dissolved in tetrahydrofuran (100 mL) and cooled to −78° C. Thereafter, to this, a cyclohexane solution (1.5 M, 16.5 mL, 24.8 mmol) of a lithium diisopropylamide/tetrahydrofuran complex was added while maintaining the inside temperature at −70° C. or less. The reaction mixture was stirred at −78° C. for 20 minutes. To the resultant reaction mixture, a THF solution (10 mL) of 2-bromo-6-(bromomethyl)-3-fluoropyridine (6.28 g, 23.4 mmol) was added while maintaining the inside temperature at −70° C. or less and then stirred at −78° C. for 20 minutes. To the reaction solution, a mixture of hydrochloric acid (5 M, 4.95 mL, 24.8 mmol) and a saturated aqueous ammonium chloride solution (95 mL) was added. After stirred at room temperature, the mixture was extracted with ethyl acetate. The extract was washed with saturated saline, dried over anhydrous sodium sulfate, then filtered and concentrated. A tar-like residue was dissolved in ethyl acetate (6 mL). To the mixture, heptane (50 mL) was added dropwise while stirring. A seed crystal was added and stirred at room temperature for one hour. To the resultant light yellow suspension solution, heptane (50 mL) was further added dropwise and stirred overnight. The resultant solid substance was collected by filtration, washed with a heptane solution of ethyl acetate and dried under reduced pressure to obtain the target product as an off-white solid substance (7.10 g, 17.8 mmol) (yield 76%). Note that the seed crystal was obtained from the tar-like residue by a purification method routinely used in silica gel column chromatography. Physical property values are shown below.
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step Two
Quantity
4.95 mL
Type
reactant
Reaction Step Three
Quantity
95 mL
Type
reactant
Reaction Step Four
Quantity
6.28 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
76%

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